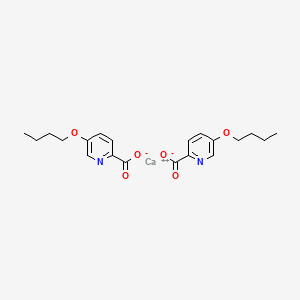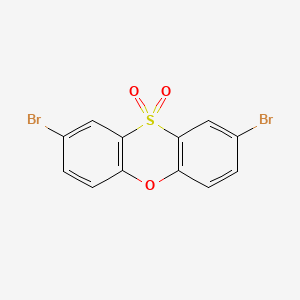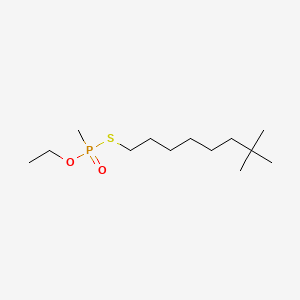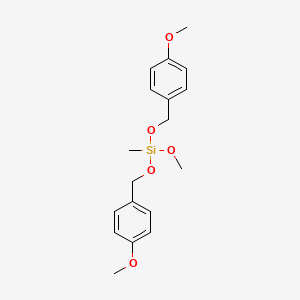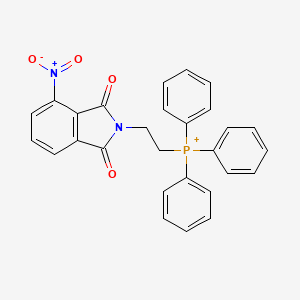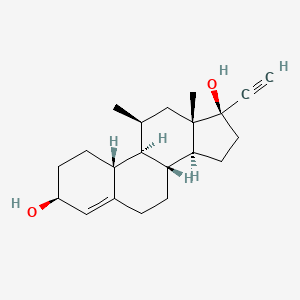
Oxytocin citrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Oxytocin citrate is a synthetic derivative of oxytocin, a naturally occurring hormone and neuropeptide. Oxytocin is primarily known for its role in childbirth and lactation, where it stimulates uterine contractions and milk ejection. This compound combines oxytocin with citric acid to enhance its stability and solubility for various applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Oxytocin citrate is synthesized through solid-phase peptide synthesis, a method commonly used for producing peptides. The process involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The synthesis of oxytocin involves the formation of a disulfide bond between two cysteine residues, which is crucial for its biological activity .
Industrial Production Methods
Industrial production of this compound involves large-scale solid-phase peptide synthesis followed by purification using high-performance liquid chromatography. The purified peptide is then combined with citric acid to form this compound. The final product is lyophilized to obtain a stable powder form suitable for pharmaceutical use .
Analyse Des Réactions Chimiques
Types of Reactions
Oxytocin citrate undergoes various chemical reactions, including:
Oxidation: The disulfide bond in oxytocin can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to yield free thiol groups.
Substitution: The amino groups in oxytocin can undergo acylation or alkylation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Dithiothreitol or other reducing agents under acidic conditions.
Substitution: Acyl chlorides or alkyl halides in the presence of a base
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Free thiol groups.
Substitution: Acylated or alkylated derivatives of oxytocin
Applications De Recherche Scientifique
Oxytocin citrate has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.
Biology: Investigated for its role in social bonding, stress regulation, and behavioral studies.
Medicine: Used in obstetrics to induce labor and control postpartum hemorrhage.
Industry: Utilized in the development of stable peptide formulations for pharmaceutical applications .
Mécanisme D'action
Oxytocin citrate exerts its effects by binding to oxytocin receptors, which are G-protein-coupled receptors. Upon binding, it activates a signaling cascade that leads to an increase in intracellular calcium levels. This calcium influx triggers the contraction of smooth muscle cells in the uterus and mammary glands. Additionally, oxytocin influences social behavior and emotional regulation by acting on specific brain regions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Vasopressin: Another neuropeptide with similar structure but different physiological effects, primarily involved in water retention and blood pressure regulation.
Carbetocin: A synthetic analog of oxytocin with a longer half-life, used for similar medical applications.
Desmopressin: A synthetic analog of vasopressin, used to treat diabetes insipidus and bedwetting
Uniqueness of Oxytocin Citrate
This compound is unique due to its enhanced stability and solubility compared to oxytocin alone. The addition of citric acid helps to maintain the peptide’s activity and prolong its shelf life, making it more suitable for pharmaceutical formulations .
Propriétés
Numéro CAS |
74499-03-9 |
|---|---|
Formule moléculaire |
C49H74N12O19S2 |
Poids moléculaire |
1199.3 g/mol |
Nom IUPAC |
(2S)-1-[(4R,7S,10S,13S,16S,19R)-19-amino-7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-[(2S)-butan-2-yl]-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-4-methyl-1-oxopentan-2-yl]pyrrolidine-2-carboxamide;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C43H66N12O12S2.C6H8O7/c1-5-22(4)35-42(66)49-26(12-13-32(45)57)38(62)51-29(17-33(46)58)39(63)53-30(20-69-68-19-25(44)36(60)50-28(40(64)54-35)16-23-8-10-24(56)11-9-23)43(67)55-14-6-7-31(55)41(65)52-27(15-21(2)3)37(61)48-18-34(47)59;7-3(8)1-6(13,5(11)12)2-4(9)10/h8-11,21-22,25-31,35,56H,5-7,12-20,44H2,1-4H3,(H2,45,57)(H2,46,58)(H2,47,59)(H,48,61)(H,49,66)(H,50,60)(H,51,62)(H,52,65)(H,53,63)(H,54,64);13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/t22-,25-,26-,27-,28-,29-,30-,31-,35-;/m0./s1 |
Clé InChI |
BVNZZOQHXXRKBW-BXUJZNQYSA-N |
SMILES isomérique |
CC[C@H](C)[C@H]1C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CCC(C)C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N1)CC2=CC=C(C=C2)O)N)C(=O)N3CCCC3C(=O)NC(CC(C)C)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


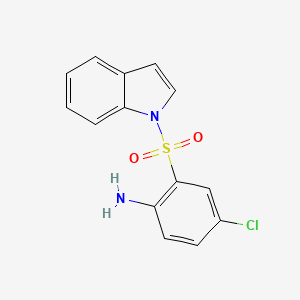

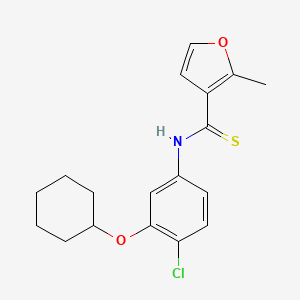

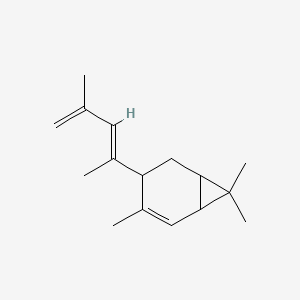

![N-(5,11-Dihydro-5-methyl-10h-dibenz[b,f]azepin-10-ylidene)methylamine](/img/structure/B12686734.png)
